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Compound of Interest

Compound Name: 1-Nitro-4-phenylethynyl-benzene

Cat. No.: B155261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-
Nitro-4-phenylethynyl-benzene as a versatile building block in organic synthesis. Its unique

structure, featuring both an electron-withdrawing nitro group and a reactive alkyne moiety,

makes it a valuable precursor for a variety of complex organic molecules.

Overview of Applications
1-Nitro-4-phenylethynyl-benzene is a key intermediate in the synthesis of a wide range of

organic compounds. The presence of the nitro group activates the alkyne for nucleophilic

additions and cycloaddition reactions, while the phenylethynyl group allows for participation in

cross-coupling reactions. Furthermore, the nitro group can be readily reduced to an amino

group, opening up another avenue for diverse functionalization.

Key applications include:

Cross-Coupling Reactions: Primarily utilized in Sonogashira and Heck couplings to construct

complex aryl-alkyne frameworks.

Reduction to Anilines: The nitro group can be selectively reduced to an amine, providing

access to 4-(phenylethynyl)aniline, a valuable intermediate for pharmaceuticals and

materials science.
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Cycloaddition Reactions: The electron-deficient alkyne is an excellent candidate for Diels-

Alder and 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic

compounds.

Physicochemical and Spectroscopic Data
Property Value

Molecular Formula C₁₄H₉NO₂

Molecular Weight 223.23 g/mol

Appearance Yellow to light yellow solid

Melting Point 106-110 °C

CAS Number 1942-30-9

¹H NMR (CDCl₃)

δ 8.22 (d, J = 9.2 Hz, 2H), 7.67 (d, J = 9.2 Hz,

2H), 7.55-7.57 (m, 2H), 7.37-7.40 (m, 3H)

ppm[1]

¹³C NMR (CDCl₃)
δ 146.96, 132.26, 131.83, 130.26, 129.27,

128.53, 123.64, 122.08, 94.69, 87.53 ppm[1]

IR (neat)

3103, 3082, 2925, 2215 (C≡C), 1591, 1510

(NO₂), 1494, 1345 (NO₂), 1335, 1309, 1286,

1105, 858, 764, 689 cm⁻¹[1]

Experimental Protocols
Protocol 1: Synthesis of 1-Nitro-4-phenylethynyl-
benzene via Sonogashira Coupling
This protocol describes the synthesis of the title compound from 1-iodo-4-nitrobenzene and

phenylacetylene.

Reaction Scheme:
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1-Iodo-4-nitrobenzene
+ Pd catalyst

+ Cu(I) cocatalyst
+ Base

Phenylacetylene

1-Nitro-4-phenylethynyl-benzene
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Sonogashira Coupling Synthesis.

Materials:

1-Iodo-4-nitrobenzene

Phenylacetylene

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)

Copper(I) iodide (CuI)

Base (e.g., Triethylamine (Et₃N), K₂CO₃)

Solvent (e.g., THF, DMF, Toluene)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

To a dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the

palladium catalyst (e.g., 1-5 mol%) and CuI (e.g., 1-5 mol%).

Add the solvent (e.g., THF) and the base (e.g., Et₃N, 2-3 equivalents).
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To this mixture, add 1-iodo-4-nitrobenzene (1 equivalent) and phenylacetylene (1.1-1.5

equivalents).

Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and

monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature and filter through a pad of

celite to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford 1-Nitro-4-phenylethynyl-benzene as a yellow

solid.

Quantitative Data for Sonogashira Synthesis:

Catalyst
System

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

PdCl₂(PPh

₃)₂ / CuI
Et₃N THF RT 12 95 [2]

Pd(OAc)₂ /

PPh₃ / CuI
Et₃N Toluene 80 6 92 [3]

Ni NPs-

rGO / CuI
K₂CO₃ NMP 120 4 93 [2]

Protocol 2: Reduction of 1-Nitro-4-phenylethynyl-
benzene to 4-(Phenylethynyl)aniline
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This protocol details the reduction of the nitro group to an amine, a key transformation for

further derivatization.

Reaction Workflow:

1-Nitro-4-phenylethynyl-benzene

Reduction
(e.g., Catalytic Transfer Hydrogenation)

Aqueous Workup
& Extraction

4-(Phenylethynyl)aniline

Column Chromatography

Pure 4-(Phenylethynyl)aniline

Click to download full resolution via product page

Reduction Workflow.

Materials:

1-Nitro-4-phenylethynyl-benzene

Reducing agent system (e.g., Ni nanoparticles with a hydrogen donor like hydrazine hydrate

or formic acid)

Solvent (e.g., Ethanol, Methanol)
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Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

In a round-bottom flask, dissolve 1-Nitro-4-phenylethynyl-benzene (1 equivalent) in a

suitable solvent (e.g., ethanol).

Add the catalyst (e.g., Ni nanoparticles on a solid support).

Add the hydrogen donor (e.g., hydrazine hydrate or ammonium formate) portion-wise at

room temperature.

Stir the reaction mixture at the appropriate temperature (e.g., room temperature to reflux)

and monitor by TLC until the starting material is consumed.

After completion, filter the reaction mixture through a pad of celite to remove the catalyst,

washing the pad with the solvent.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by column chromatography on silica gel to yield 4-

(phenylethynyl)aniline.

Quantitative Data for Nitro Group Reduction:
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Reducing
System

Solvent
Temperatur
e (°C)

Time (h) Yield (%) Reference

Ni-HBP-3

NPs /

Hydrazine

Hydrate

Ethanol 60 1 >95 [4]

NaBH₄ /

Co₃S₄
Ethanol RT 1.5 High [5]

NaBH₄ / NiS Ethanol RT 1.5 High [5]

Protocol 3: Application in Heck Coupling Reactions
1-Nitro-4-phenylethynyl-benzene can be synthesized by the Heck reaction of 1-bromo-4-

nitrobenzene and styrene. This protocol provides a general procedure for such a reaction.

Logical Relationship for Heck Reaction:

Aryl Halide
(e.g., 1-Bromo-4-nitrobenzene)

Coupled Product

Alkene
(e.g., Styrene) Palladium Catalyst Base

Click to download full resolution via product page

Heck Reaction Components.

Materials:

1-Bromo-4-nitrobenzene

Styrene

Palladium catalyst (e.g., Pd(OAc)₂)
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Ligand (e.g., PPh₃, if required)

Base (e.g., Na₂CO₃, K₂CO₃, Et₃N)

Solvent (e.g., DMF, DMA, NMP)

Procedure:

In a reaction vessel, combine 1-bromo-4-nitrobenzene (1 equivalent), styrene (1.1-1.5

equivalents), the palladium catalyst (e.g., 1-5 mol%), and the base (e.g., 2 equivalents).

Add the solvent and heat the mixture to the desired temperature (e.g., 100-140 °C).

Monitor the reaction by TLC.

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and

concentrate.

Purify the product by column chromatography.

Quantitative Data for a Representative Heck Reaction:

Aryl
Halide

Alkene
Catalyst
System

Base Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

1-Bromo-

4-

nitrobenz

ene

Styrene
PdCl₂(hy

drazone)
Na₂CO₃ DMA 120 24 ~50

Protocol 4: Potential Application in [4+2] Cycloaddition
(Diels-Alder Reaction)
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The electron-withdrawing nitro group makes the alkyne of 1-Nitro-4-phenylethynyl-benzene
an excellent dienophile for Diels-Alder reactions.[6] This provides a powerful method for the

synthesis of substituted benzene rings.

General Reaction Scheme:

Diene

+ Heat

1-Nitro-4-phenylethynyl-benzene

Cycloadduct

Click to download full resolution via product page

Diels-Alder Reaction.

General Protocol:

In a sealed tube or a flask equipped with a reflux condenser, dissolve 1-Nitro-4-
phenylethynyl-benzene (1 equivalent) and the diene (1-3 equivalents) in a high-boiling inert

solvent (e.g., toluene, xylene, or o-dichlorobenzene).

Heat the reaction mixture to a high temperature (typically 100-180 °C).

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Purify the resulting cycloadduct by column chromatography or recrystallization.

Note: Specific quantitative data for Diels-Alder reactions of 1-Nitro-4-phenylethynyl-benzene
are not readily available in the searched literature. However, its electron-deficient nature

strongly suggests its utility in such transformations.

Protocol 5: Potential Application in [3+2] Cycloaddition
(Azide-Alkyne Cycloaddition)
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1-Nitro-4-phenylethynyl-benzene is a suitable substrate for copper-catalyzed or thermal

Huisgen 1,3-dipolar cycloadditions with organic azides to form 1,2,3-triazoles, a key

heterocyclic motif in medicinal chemistry.[7]

General Reaction Workflow:

1-Nitro-4-phenylethynyl-benzene
+ Organic Azide

Cycloaddition
(e.g., Cu(I) catalysis)

Reaction Quench
& Extraction

1,2,3-Triazole Derivative

Purification

Pure Triazole

Click to download full resolution via product page

Azide-Alkyne Cycloaddition Workflow.

General Protocol (Copper-Catalyzed):

To a solution of 1-Nitro-4-phenylethynyl-benzene (1 equivalent) and an organic azide (1

equivalent) in a suitable solvent system (e.g., t-BuOH/H₂O, THF, DMF), add a copper(I)

source. This can be CuI, or generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a

reducing agent (e.g., sodium ascorbate).

Stir the reaction at room temperature or with gentle heating.
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Monitor the reaction by TLC.

Upon completion, the reaction may be worked up by dilution with water and extraction with

an organic solvent, or by filtration if the product precipitates.

Purify the product by column chromatography or recrystallization.

Note: While general protocols for azide-alkyne cycloadditions are well-established, specific

examples with quantitative yields for 1-Nitro-4-phenylethynyl-benzene require further

investigation. The electron-withdrawing nitro group may influence the reaction rate and

regioselectivity.

These protocols and notes are intended to serve as a guide for the synthetic applications of 1-
Nitro-4-phenylethynyl-benzene. Researchers should optimize conditions for their specific

substrates and desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b155261#using-1-nitro-4-phenylethynyl-benzene-
in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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